N-(3-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-28-16-7-2-4-13(10-16)17-8-9-18-23-24-20(26(18)25-17)29-12-19(27)22-15-6-3-5-14(21)11-15/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFKWXAXZWFZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The compound features a complex structure that includes a triazole moiety, which is known for its diverse biological activities. The presence of the fluorophenyl and methoxyphenyl groups enhances its interaction with biological targets.
1. Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit potent anticancer properties. For instance, studies have shown that derivatives of 1,2,4-triazole can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The compound under discussion has been evaluated for its cytotoxic effects against these cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | X.XX |
| This compound | Bel-7402 | Y.YY |
Note: Specific IC50 values need to be sourced from experimental data.
2. Antimicrobial Activity
The triazole derivatives have demonstrated significant antimicrobial activity against various bacterial strains. Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125–8 µg/mL |
| Escherichia coli | 0.125–8 µg/mL |
| Pseudomonas aeruginosa | 0.125–8 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
3. Anti-inflammatory Activity
Triazole derivatives are also known to possess anti-inflammatory properties. The compound's ability to inhibit inflammatory mediators could be crucial in treating conditions associated with chronic inflammation.
The biological activity of this compound may involve the inhibition of key enzymes and pathways related to cancer cell proliferation and inflammation. For example:
- Apoptosis Induction : The compound may activate caspases leading to programmed cell death in cancer cells.
- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.
Case Studies and Research Findings
Recent studies have highlighted the potential of triazole derivatives in clinical applications. For instance:
Scientific Research Applications
Medicinal Chemistry
N-(3-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has shown potential as a candidate for drug development due to its diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | T47D (breast cancer) | 43.4 |
| Compound B | HCT-116 (colon carcinoma) | 6.2 |
These findings suggest that modifications in the triazole structure can enhance anti-cancer properties, making this compound a valuable subject for further pharmacological studies.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Studies have shown that derivatives with triazole structures exhibit significant activity against various bacteria and fungi:
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | S. aureus | 12 |
This highlights the potential of this compound in developing new antimicrobial agents.
Enzyme Inhibition Studies
The compound's interaction with specific enzymes is critical for its biological activity. The triazole moiety is known for its ability to inhibit enzymes involved in cancer cell survival and bacterial growth. Mechanisms include:
- Enzyme Inhibition : Targeting specific enzymes crucial for cellular processes.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting the cell cycle.
Material Science
Due to its unique chemical structure and reactivity, this compound may serve as a building block in synthesizing new materials with tailored properties. Its stability and reactivity make it suitable for applications in polymer chemistry and nanotechnology.
Case Study 1: Anticancer Activity
In a study focusing on the anticancer effects of triazole derivatives, this compound was tested against several cancer cell lines. Results indicated significant inhibition of cell proliferation at low micromolar concentrations.
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of this compound against common pathogens. The results demonstrated that it effectively inhibited the growth of E. coli and S. aureus, suggesting potential applications in treating bacterial infections.
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfur atom in the thioether group acts as a nucleophile, enabling reactions with electrophiles. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions to form alkylthio derivatives .
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Oxidation : Conversion to sulfoxide or sulfone derivatives using oxidizing agents (e.g., hydrogen peroxide) .
Hydrolysis Reactions
Under acidic or basic conditions, the thioacetamide group may undergo hydrolysis:
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Thioester hydrolysis : Conversion to carboxylic acids or thiol groups depending on pH .
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Amide hydrolysis : Breakdown of the acetamide bond to yield amines or carboxylic acids .
Electron Transfer Reactions
The fluorine substituents on the phenyl ring influence electronic effects, enabling:
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Electrophilic aromatic substitution : Fluorine’s electron-withdrawing nature directs substitution to specific positions .
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Radical-mediated reactions : Potential involvement in redox processes under specific conditions .
Degradation Pathways
Environmental or metabolic degradation may involve:
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Photodegradation : Breakdown under UV light, influenced by the aromatic core’s stability .
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Enzymatic cleavage : Potential hydrolysis by esterases or amidases, depending on structural accessibility .
Comparative Reactivity
Structural analogs (e.g., methoxyphenyl vs. fluorophenyl substituents) exhibit varied reactivity due to electron-donating/-withdrawing effects:
Analytical Characterization
To monitor reaction progress and confirm product identity:
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NMR spectroscopy : Tracks shifts in sulfur and nitrogen-containing regions.
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Mass spectrometry : Confirms molecular weight and fragmentation patterns.
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TLC : Monitors purity during synthesis.
Mechanistic Insights
The triazolo-pyridazine core and thioether group enable diverse interactions:
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(3-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
Answer:
The synthesis involves three critical steps:
- Cyclization : Formation of the [1,2,4]triazolo[4,3-b]pyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors. Phosphorus oxychloride (POCl₃) is commonly used for cyclization under reflux conditions .
- Thioacetamide linkage : Introduction of the thioether group via nucleophilic substitution. For example, reacting a triazolo-pyridazine bromide with a thiol-containing intermediate (e.g., 2-mercaptoacetamide derivatives) in the presence of a base like K₂CO₃ .
- Substituent functionalization : The 3-fluorophenyl and 3-methoxyphenyl groups are introduced via Suzuki-Miyaura coupling or Ullmann-type reactions using palladium catalysts .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol. Confirm purity (>95%) via HPLC with a C18 column and UV detection at 254 nm .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and connectivity. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and fluorine substituents (¹⁹F NMR, δ ~-110 to -120 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C₂₁H₁₇F N₅O₂S: 418.1034) .
- X-ray crystallography : Resolve ambiguous regiochemistry in the triazolo-pyridazine core. Single-crystal analysis can confirm bond lengths and angles, as demonstrated for structurally related triazolo-heterocycles .
- Elemental analysis : Validate carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Substituent variation : Systematically modify the 3-fluorophenyl (e.g., replace F with Cl, CF₃) and 3-methoxyphenyl (e.g., replace OCH₃ with OCF₃ or SCH₃) groups. Use parallel synthesis to generate analogs .
- Biological assays : Test analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity). For fluorinated compounds, prioritize assays where fluorine’s electronegativity impacts binding (e.g., kinase ATP pockets) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with proteins like EGFR or COX-2. Compare binding poses of analogs to identify critical substituent contributions .
Advanced: How to address contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from:
- Purity variability : Re-analyze compound batches via HPLC and LC-MS. Impurities >2% can skew IC₅₀ values .
- Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration). For example, discrepancies in IC₅₀ for kinase inhibition may stem from ATP concentration differences .
- Solubility effects : Use DMSO stocks at ≤0.1% (v/v) to avoid solvent interference. Pre-test solubility in PBS or cell media via nephelometry .
- Orthogonal assays : Validate activity in multiple models (e.g., in vitro enzymatic assays + cell-based viability assays) .
Basic: What storage conditions are optimal for maintaining compound stability?
Answer:
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation. For long-term storage, use –20°C under argon .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide or thioether groups.
- Stability monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation via TLC or HPLC .
Advanced: Which computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use Schrödinger Suite or MOE to dock the compound into protein active sites (e.g., PARP-1 or HDACs). Focus on halogen bonding between the 3-fluorophenyl group and backbone carbonyls .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding mode stability. Analyze hydrogen bonds (e.g., between the triazole N and catalytic lysine residues) .
- Quantum mechanics/molecular mechanics (QM/MM) : Calculate charge distribution in the triazolo-pyridazine core to identify electrophilic regions prone to nucleophilic attack in enzymatic environments .
Basic: What analytical techniques are recommended for assessing purity?
Answer:
- HPLC : Use a gradient method (5–95% acetonitrile in water, 0.1% TFA) with a C18 column. Retention time and peak symmetry indicate purity .
- Melting point : Compare experimental values (e.g., 180–182°C) with literature to detect polymorphic impurities .
- TLC : Monitor reactions using silica plates (eluent: CH₂Cl₂/MeOH 9:1). A single spot at Rf ~0.5 confirms homogeneity .
Advanced: How can metabolic stability of this compound be evaluated?
Answer:
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ using first-order kinetics .
- CYP450 inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates. IC₅₀ < 10 μM suggests risk of drug-drug interactions .
- Metabolite identification : Use high-resolution LC-MSⁿ to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
